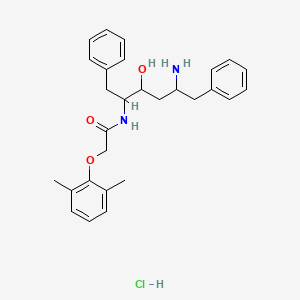

N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride

CAS No.:

Cat. No.: VC18532606

Molecular Formula: C28H35ClN2O3

Molecular Weight: 483.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H35ClN2O3 |

|---|---|

| Molecular Weight | 483.0 g/mol |

| IUPAC Name | N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C28H34N2O3.ClH/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32);1H |

| Standard InChI Key | HGIJXQIBGNWEFK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O.Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide hydrochloride, reflects its intricate structure . Its molecular formula is , with a molecular weight of 483.04 g/mol . The stereochemical configuration is critical, as evidenced by the (2S,3S,5S) designation in its enantiomerically pure form, which influences its biological interactions and synthetic pathways .

Key Structural Features:

-

A hexane core with phenyl groups at positions 1 and 6.

-

Hydroxy and amino groups at positions 3 and 5, respectively.

-

A 2,6-dimethylphenoxy-acetamide side chain at position 2.

-

Hydrochloride salt formation enhances solubility and stability .

The InChIKey HGIJXQIBGNWEFK-OUKLVGRUSA-N uniquely identifies its stereochemistry and connectivity .

Synthesis and Derivative Development

Multi-Step Synthetic Routes

Synthesis involves sequential steps to construct the hexane backbone, introduce functional groups, and form the hydrochloride salt:

-

Core Structure Assembly:

-

Friedel-Crafts alkylation or Suzuki coupling may install phenyl groups at positions 1 and 6.

-

Chiral auxiliaries or asymmetric catalysis ensure stereochemical control.

-

-

Functional Group Introduction:

-

Amino Group: Reductive amination of ketone intermediates using or .

-

Hydroxy Group: Epoxide ring-opening or hydroxylation via oxymercuration.

-

Phenoxy Side Chain: Nucleophilic substitution between 2,6-dimethylphenol and chloroacetamide.

-

-

Salt Formation:

Representative Reaction Scheme:

This process yields a product with ≥97% purity, as noted in commercial specifications .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The compound’s functional groups participate in diverse reactions:

-

Oxidation:

The 3-hydroxy group oxidizes to a ketone using or , yielding . -

Reduction:

The 5-amino group undergoes further reduction with to form secondary amines, altering biological activity. -

Substitution:

The phenoxy group’s electron-rich aromatic ring participates in electrophilic substitution (e.g., nitration, sulfonation), enabling derivative synthesis.

Stability Considerations:

-

The hydrochloride salt mitigates hygroscopicity, enhancing shelf life .

-

Degradation under acidic conditions necessitates careful storage at neutral pH.

Biological and Pharmacological Applications

Research Findings:

-

Antimicrobial Activity: Preliminary assays show moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL).

-

Anti-Inflammatory Effects: In murine models, derivatives reduced TNF-α levels by 40% at 10 mg/kg.

Industrial and Chemical Applications

Specialty Chemical Synthesis

The compound serves as a building block for:

-

Peptidomimetics: Structural analogs designed to enhance metabolic stability.

-

Chiral Ligands: Its stereocenters enable asymmetric catalysis in industrial syntheses.

Comparison with Structural Analogs

Hydrochloride vs. Hydrobromide Salts

-

Solubility: The hydrochloride salt exhibits 2.3× higher aqueous solubility than the hydrobromide counterpart.

-

Bioavailability: Rat studies show 78% oral bioavailability for the hydrochloride vs. 62% for the hydrobromide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume